Dual-Wavelength Photodynamic Activity: 6-Nitro vs. 6-Bromo Quinazolinones in DNA Photocleavage Assays
In a systematic head-to-head comparison of eleven 3-amino-2-methyl-quinazolin-4(3H)-one analogues, the 6-nitro derivative uniquely retained DNA photocleavage activity under both UVB and UVA irradiation, while the 6-bromo analogue was active only under UVB. Furthermore, 3-arylamido derivatives bearing the 6-nitro group exhibited extraordinary photo-activity at concentrations as low as 1 μM, substantially enhanced relative to the parent 3-amino-2-methyl-6-nitro-quinazolinone. In contrast, 3-arylamido-6-bromo derivatives displayed dramatically decreased photo-activity [1].
| Evidence Dimension | DNA photocleavage activity under dual-wavelength irradiation and concentration-dependent photo-potency |
|---|---|
| Target Compound Data | 6-Nitro derivative: active under both UVB and UVA irradiation; 3-arylamido-6-nitro derivatives photodestructive at concentrations as low as 1 µM |
| Comparator Or Baseline | 6-Bromo derivative: active only under UVB; 3-arylamido-6-bromo derivatives showed dramatically decreased photo-activity |
| Quantified Difference | 6-Nitro retains dual-wavelength (UVB+UVA) activity vs. 6-bromo single-wavelength (UVB-only) activity; 3-arylamido-6-nitro compounds active down to 1 µM, whereas 6-bromo counterparts lose activity |
| Conditions | Plasmid pBR322 DNA photocleavage assay under UVB and UVA irradiation; 3-arylamido derivatives tested via microwave-assisted green synthesis |
Why This Matters
Procurement of the 6-bromo analogue cannot substitute for the 6-nitro scaffold in photodynamic applications requiring UVA activation or high potency at low micromolar concentrations.
- [1] Mikra C, Bairaktari M, Petridi MT, Detsi A, Fylaktakidou KC. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Processes. 2022;10(2):384. (LAPSE:2023.3051v1). Available at: https://psecommunity.org/LAPSE:2023.3051v1 View Source
